![molecular formula C15H17NO4 B5862161 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide, also known as DMOAA, is a synthetic compound that has been widely used in scientific research applications. This compound is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is not fully understood, but it is believed to involve the formation of a complex with metal ions that results in fluorescence. The photosensitizing activity of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is thought to involve the generation of reactive oxygen species upon exposure to light, which can damage cancer cells. The molecular rotor activity of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is based on its ability to rotate around a single bond in response to changes in its environment, which can be monitored by fluorescence spectroscopy.
Biochemical and Physiological Effects
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects in vitro or in vivo. However, its use as a photosensitizer for photodynamic therapy can result in localized tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide in lab experiments is its high sensitivity and selectivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. Another advantage is its fluorescent properties, which allow for easy detection and quantification. However, one limitation is its potential toxicity when used as a photosensitizer, which requires careful handling and monitoring.
Direcciones Futuras
For the use of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide in scientific research include the development of new applications for its metal ion detection and photosensitizing properties. Additionally, the study of its molecular rotor activity in biological systems could provide new insights into molecular dynamics and protein folding. Overall, 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves the reaction of 4,8-dimethylcoumarin with N,N-dimethylacetamide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux in an organic solvent such as toluene or chloroform, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer that involves the use of light and a photosensitizing agent to kill cancer cells. Additionally, 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has been used as a molecular rotor for the study of molecular dynamics in biological systems.
Propiedades
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9-7-14(18)20-15-10(2)12(6-5-11(9)15)19-8-13(17)16(3)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPXYLDLCRQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)
![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)
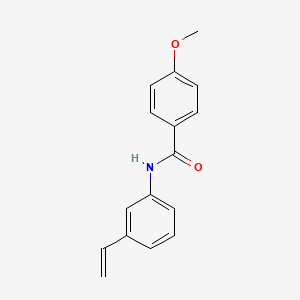
![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
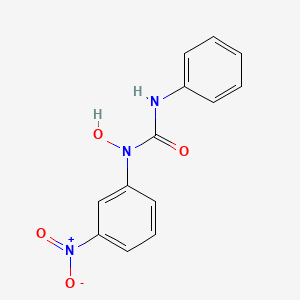
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)
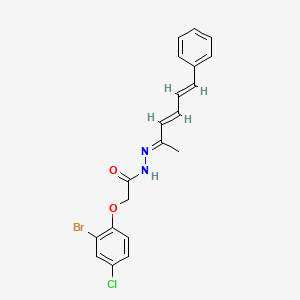
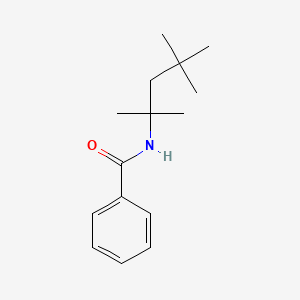
![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)

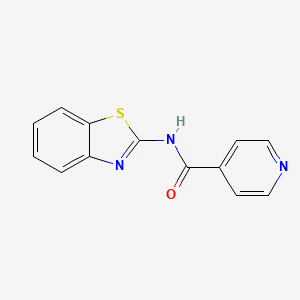
![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)